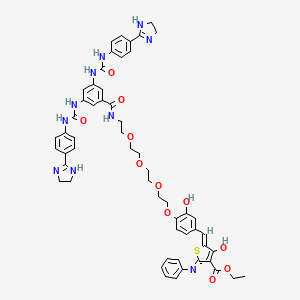

Myc-ribotac

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C55H58N10O11S |

|---|---|

Molecular Weight |

1067.2 g/mol |

IUPAC Name |

ethyl (5Z)-5-[[4-[2-[2-[2-[2-[[3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |

InChI |

InChI=1S/C55H58N10O11S/c1-2-75-53(69)47-48(67)46(77-52(47)61-39-6-4-3-5-7-39)31-35-8-17-45(44(66)30-35)76-29-28-74-27-26-73-25-24-72-23-22-60-51(68)38-32-42(64-54(70)62-40-13-9-36(10-14-40)49-56-18-19-57-49)34-43(33-38)65-55(71)63-41-15-11-37(12-16-41)50-58-20-21-59-50/h3-17,30-34,66-67H,2,18-29H2,1H3,(H,56,57)(H,58,59)(H,60,68)(H2,62,64,70)(H2,63,65,71)/b46-31-,61-52? |

InChI Key |

WLPGURIVBVLQPT-AWPFAIGZSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)C3=CC(=CC(=C3)NC(=O)NC4=CC=C(C=C4)C5=NCCN5)NC(=O)NC6=CC=C(C=C6)C7=NCCN7)O)/SC1=NC8=CC=CC=C8)O |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)C3=CC(=CC(=C3)NC(=O)NC4=CC=C(C=C4)C5=NCCN5)NC(=O)NC6=CC=C(C=C6)C7=NCCN7)O)SC1=NC8=CC=CC=C8)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Myc-ribotac: A Technical Guide to a Novel RNA-Targeting Chimera

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Myc-ribotac, a novel ribonuclease-targeting chimera (RIBOTAC) designed to specifically target and degrade MYC mRNA, a critical oncogene in various cancers. This document provides a comprehensive overview of its molecular interactions, quantitative efficacy, and the detailed experimental protocols utilized to validate its function.

Core Mechanism of Action: Hijacking Cellular Machinery for Targeted RNA Degradation

This compound operates as a bifunctional molecule, orchestrating the degradation of MYC mRNA by commandeering the cell's own ribonuclease machinery.[1][2] Its mechanism can be dissected into three key stages:

-

Selective Binding to MYC mRNA: One arm of the this compound molecule is a small molecule ligand specifically designed to bind to the Internal Ribosomal Entry Site (IRES) located in the 5' untranslated region (5'-UTR) of the MYC mRNA.[1][3][4] This targeted binding ensures the specific recognition of MYC transcripts.

-

Recruitment of Endogenous RNase L: The other arm of this compound is a small molecule that actively recruits the endogenous ribonuclease L (RNase L), a component of the innate immune system.

-

Proximity-Induced Degradation: By bringing RNase L into close proximity with the MYC mRNA, this compound induces the dimerization and activation of RNase L. The activated RNase L then cleaves and degrades the bound MYC mRNA, leading to a significant reduction in MYC protein expression. This entire process is contingent on the presence of RNase L within the cell, highlighting the targeted and controlled nature of this therapeutic strategy.

Caption: this compound binds to MYC mRNA and recruits RNase L, leading to mRNA degradation.

Quantitative Data Summary

The efficacy of this compound has been demonstrated across various cancer cell lines and in in-vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound on MYC mRNA and Protein Levels

| Cell Line | Cancer Type | MYC mRNA Reduction (%) | MYC Protein Reduction (%) | RNase L Status | Reference |

| OPM2 | Multiple Myeloma | ~75 | Not specified | Expressing | |

| R8226 | Multiple Myeloma | ~35 | Not specified | Expressing | |

| MOLP8 | Multiple Myeloma | ~35 | Not specified | Expressing | |

| MM1S | Multiple Myeloma | ~35 | Not specified | Expressing | |

| AMO1 | Multiple Myeloma | ~35 | Downregulated | Expressing | |

| H929 | Multiple Myeloma | ~35 | Downregulated | Expressing | |

| KMS12BM | Multiple Myeloma | No effect | No effect | Negative | |

| HeLa | Cervical Cancer | ~50 (at 10 µM) | Downregulated | Expressing | |

| Namalwa | Burkitt's Lymphoma | Not specified | Downregulated | Expressing |

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model

| Animal Model | Treatment | Dosage | Tumor Growth Reduction (%) | Effect on MYC Protein in Tumors | Reference |

| H929 Xenograft Mouse Model | This compound | 30 mg/kg (daily IP) | ~64 (p<0.05) | Significantly lower |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's function.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for MYC mRNA Quantification

This protocol outlines the steps for quantifying the relative abundance of MYC mRNA in cells treated with this compound.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcriptase kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)

-

qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific)

-

Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Harvest cells treated with this compound and control cells.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription (cDNA Synthesis):

-

Prepare a reverse transcription reaction mix containing the extracted RNA, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

-

Incubate the reaction mixture according to the reverse transcriptase kit's protocol to synthesize cDNA.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing the synthesized cDNA, qPCR master mix, and specific primers for MYC and the housekeeping gene.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Collect fluorescence data at each cycle.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both MYC and the housekeeping gene in treated and control samples.

-

Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control samples.

-

Caption: Workflow for quantifying MYC mRNA levels using RT-qPCR.

Western Blotting for MYC Protein Quantification

This protocol describes the detection and quantification of MYC protein levels in cell lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against MYC

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse treated and control cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in loading buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against MYC overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities for MYC and the loading control using image analysis software.

-

Normalize the MYC protein levels to the loading control.

-

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Colony Formation Assay (Soft Agar (B569324) Assay)

This assay assesses the ability of single cells to undergo clonal expansion and form colonies, a measure of tumorigenicity, following treatment with this compound.

Materials:

-

6-well plates

-

Agar

-

Cell culture medium

-

This compound

-

Crystal violet solution

Procedure:

-

Preparation of Agar Layers:

-

Prepare a bottom layer of 0.6% agar in cell culture medium in each well of a 6-well plate and allow it to solidify.

-

-

Cell Seeding in Top Agar:

-

Mix a single-cell suspension of treated or control cells with 0.3% agar in cell culture medium.

-

Overlay this cell-agar mixture onto the solidified bottom agar layer.

-

-

Incubation and Feeding:

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.

-

Add fresh cell culture medium to the top of the agar every 2-3 days to prevent drying.

-

-

Staining and Quantification:

-

After colonies have formed, stain them with crystal violet solution.

-

Count the number of colonies in each well using a microscope or an imaging system.

-

-

Data Analysis:

-

Compare the number and size of colonies in the treated wells to the control wells to determine the effect of this compound on colony formation.

-

References

The Discovery and Development of Myc-Ribotac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MYC oncogene, a master regulator of cellular proliferation and metabolism, has long been considered an "undruggable" target in cancer therapy due to its lack of a defined binding pocket for small molecules.[1] Myc-ribotac represents a novel and promising therapeutic strategy that circumvents this challenge by targeting the messenger RNA (mRNA) that encodes for the MYC protein. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, a first-in-class RNA-targeting chimeric molecule. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows involved in its development.

Introduction: Targeting MYC at the RNA Level

The MYC protein is a transcription factor that is dysregulated in a majority of human cancers, playing a critical role in tumor initiation and maintenance.[1][2] Traditional drug discovery efforts have been largely unsuccessful in directly inhibiting MYC protein function.[3] An alternative approach is to prevent the synthesis of the MYC protein by targeting its mRNA. The MYC mRNA possesses a highly structured 5' untranslated region (UTR) containing an Internal Ribosome Entry Site (IRES), which is essential for its translation.[4] This structured RNA element presents a viable target for small molecule intervention.

Ribonuclease Targeting Chimeras (RIBOTACs) are bifunctional molecules designed to bind to a specific RNA target and recruit an endogenous ribonuclease to degrade it. This compound is a RIBOTAC specifically designed to target the IRES of MYC mRNA and induce its degradation through the recruitment of RNase L, a ubiquitously expressed latent endoribonuclease involved in the innate immune response.

The Architecture of this compound

This compound is a chimeric molecule comprising three key components:

-

A MYC IRES Binding Moiety: This small molecule is designed to specifically recognize and bind to a structured motif within the MYC IRES.

-

An RNase L Recruiting Moiety: This component binds to and activates RNase L.

-

A Flexible Linker: A polyethylene (B3416737) glycol (PEG) linker connects the RNA-binding and RNase L-recruiting moieties, providing the necessary flexibility for the formation of a productive ternary complex between this compound, the MYC mRNA, and RNase L.

The specific components of the reported this compound include a pre-miR-155 binder (Anticancer agent 167), an RNA binder (NCI-B16), and an Amino-PEG4-alcohol linker.

Mechanism of Action: Targeted Degradation of MYC mRNA

The mechanism of action of this compound involves a series of orchestrated molecular events leading to the specific degradation of MYC mRNA.

References

- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. researchgate.net [researchgate.net]

The Role of Myc-Ribotac in Targeted RNA Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc (MYC) oncogene is a master regulator of cell proliferation, metabolism, and survival, and its dysregulation is a hallmark of a vast number of human cancers, including multiple myeloma.[1] For decades, the MYC protein has been considered "undruggable" due to its lack of a defined binding pocket for small molecule inhibitors.[1][2] Ribonuclease Targeting Chimeras (RIBOTACs) represent a novel and promising therapeutic strategy to overcome this challenge by targeting the MYC messenger RNA (mRNA) for degradation.[3][4] This technical guide provides an in-depth overview of Myc-ribotac, a first-in-class RNA-targeting small molecule, detailing its mechanism of action, efficacy data, and the experimental protocols required for its evaluation.

Core Principle of this compound

This compound is a bifunctional small molecule designed to selectively bind to the internal ribosome entry site (IRES) of MYC mRNA and recruit the endogenous ribonuclease L (RNase L). This proximity-induced dimerization activates RNase L, leading to the specific cleavage and subsequent degradation of the MYC mRNA, thereby preventing the translation of the oncogenic MYC protein. This approach circumvents the need to directly target the challenging MYC protein structure.

Mechanism of Action

The signaling pathway for this compound-mediated degradation of MYC mRNA is a linear and elegant process.

References

The Advent of Myc-ribotac: A Technical Guide to Targeting MYC at the RNA Level

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MYC oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, has long been a coveted yet elusive target in cancer therapy. Its nature as a transcription factor lacking a defined enzymatic pocket has rendered it "undruggable" by conventional small-molecule inhibitors. However, a novel strategy has emerged, shifting the therapeutic focus from the MYC protein to its messenger RNA (mRNA). This technical guide provides an in-depth exploration of Myc-ribotac, a pioneering tool in the field of targeted RNA degradation, offering a promising avenue for studying and potentially treating MYC-driven malignancies.

This compound is a ribonuclease-targeting chimera (RIBOTAC) designed to specifically bind to the internal ribosome entry site (IRES) of MYC mRNA. By recruiting the endogenous enzyme RNase L, this compound triggers the degradation of its target RNA, leading to a subsequent reduction in MYC protein levels and the induction of anti-tumor effects. This document will serve as a comprehensive resource for researchers, detailing the mechanism of action, experimental protocols, and quantitative data associated with the use of this compound.

Mechanism of Action

This compound is a bifunctional molecule composed of two key components connected by a linker: a small molecule that binds to a specific structural motif within the MYC mRNA's IRES, and another small molecule that recruits and activates RNase L.[1] The targeted degradation process unfolds as follows:

-

Binding to MYC mRNA: The MYC-binding moiety of the chimera recognizes and binds to a specific secondary structure within the 5' untranslated region (UTR) of the MYC mRNA, specifically the IRES.[1]

-

Recruitment of RNase L: The second functional domain of this compound binds to the latent endoribonuclease, RNase L.

-

Proximity-Induced Activation: This binding event brings RNase L into close proximity with the MYC mRNA. The dimerization of RNase L molecules, facilitated by the chimera, leads to its activation.

-

Targeted RNA Degradation: Activated RNase L then cleaves the MYC mRNA, leading to its degradation.

-

Downstream Effects: The reduction in MYC mRNA levels results in decreased synthesis of the MYC oncoprotein, ultimately leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in MYC-dependent cancer cells.[2]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative effects of this compound observed in various cancer cell lines.

Table 1: Effect of this compound on MYC mRNA and Protein Levels

| Cell Line | Concentration (µM) | Treatment Duration (hours) | MYC mRNA Reduction (%) | MYC Protein Reduction (%) | Reference |

| HeLa | 10 | 48 | ~50 | ~50 | [2][3] |

| Namalwa | Not Specified | Not Specified | Not Specified | Significant Reduction | |

| OPM2 (Multiple Myeloma) | Not Specified | Not Specified | ~75 | Significant Downregulation | |

| R8226, MOLP8, MM1S, AMO1, H929 (Multiple Myeloma) | Not Specified | Not Specified | ~35 | Significant Downregulation | |

| MDA-MB-231 | 10 | Not Specified | ~50 | ~50 |

Table 2: Cellular Effects of this compound

| Cell Line | Effect | Concentration (µM) | Treatment Duration (hours) | Observations | Reference |

| HeLa | Proliferation | 0-10 | 48 | Dose-dependent inhibition | |

| HeLa | Apoptosis | 0-10 | 48 | Dose-dependent induction | |

| Namalwa | Apoptosis | Not Specified | Not Specified | Induced apoptosis | |

| Namalwa | Cell Cycle | Not Specified | Not Specified | Induced cell cycle arrest | |

| Namalwa | Colony Formation | Not Specified | Not Specified | Reduced by ~50% | |

| Multiple Myeloma (MYC+/RNase L+) | Growth | Not Specified | Not Specified | Inhibition of growth | |

| Multiple Myeloma (MYC+/RNase L+) | Colony Formation | Not Specified | Not Specified | Dose-dependent suppression (AMO1, H929) |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

Quantification of MYC mRNA by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps to measure the relative abundance of MYC mRNA in cells treated with this compound.

-

Materials:

-

This compound

-

Cancer cell lines (e.g., HeLa, Namalwa)

-

Cell culture medium and supplements

-

RNA extraction kit (e.g., TRIzol, RNeasy)

-

Reverse transcription kit

-

qPCR master mix (SYBR Green or TaqMan)

-

Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

-

Nuclease-free water

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired duration (e.g., 48 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (an A260/A280 ratio of ~2.0 is desirable).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Real-Time qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should include the synthesized cDNA, qPCR master mix, and specific primers for MYC and a housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in MYC mRNA expression in this compound-treated cells compared to control-treated cells, normalized to the housekeeping gene.

-

Detection of MYC Protein by Western Blotting

This protocol describes the detection and relative quantification of MYC protein levels following this compound treatment.

-

Materials:

-

This compound treated cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against MYC

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Protein Extraction: Lyse the treated and control cells in lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against MYC overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities using densitometry software to determine the relative change in MYC protein levels.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

This compound

-

Cancer cell lines

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: After 24 hours, treat the cells with a range of this compound concentrations.

-

Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

This compound treated cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

This compound treated cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

-

-

Procedure:

-

Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in PI staining solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

MYC Signaling Pathway in the Context of this compound Intervention

The MYC protein is a central hub in a complex network of signaling pathways that regulate cell growth, proliferation, and survival. Understanding this network is crucial for appreciating the impact of this compound.

Conclusion

This compound represents a significant advancement in the quest to therapeutically target MYC. By harnessing the cell's own machinery to degrade MYC mRNA, this innovative tool circumvents the challenges associated with directly inhibiting the MYC protein. The data presented in this guide demonstrate the potential of this compound to reduce MYC expression and induce anti-cancer effects in a variety of preclinical models. The detailed experimental protocols provided herein will enable researchers to effectively utilize and evaluate this compound in their own studies of MYC biology and its role in cancer. As research in the field of targeted RNA degradation continues to evolve, tools like this compound are poised to play a pivotal role in the development of novel therapeutic strategies for MYC-driven diseases.

References

The MYC IInternal Ribosome Entry Site (IRES): A Key Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The MYC proto-oncogene is a master regulator of cellular proliferation, growth, and apoptosis, and its deregulation is a hallmark of a vast number of human cancers.[1][2] While direct inhibition of the MYC protein has proven challenging, a promising alternative therapeutic strategy has emerged: targeting the cap-independent translation of its mRNA. This process is mediated by a structured RNA element within the 5' untranslated region (UTR) known as the Internal Ribosome Entry Site (IRES).[3][4] The MYC IRES allows for the continued synthesis of the MYC protein under cellular stress conditions, such as hypoxia or nutrient deprivation, when conventional cap-dependent translation is suppressed.[5] This sustained production of MYC contributes to tumor progression and therapeutic resistance. Consequently, the MYC IRES represents a critical vulnerability in cancer cells and an attractive target for novel therapeutic interventions. This guide provides a comprehensive overview of the MYC IRES, its function, regulation, and the current strategies being employed to target it for cancer therapy.

The MYC IRES: Function and Structure

The c-myc mRNA possesses a long and highly structured 5' UTR that contains an IRES element, enabling the recruitment of ribosomes and initiation of translation in a cap-independent manner. This mechanism ensures that MYC protein levels are maintained even when global protein synthesis is inhibited, a common occurrence in the tumor microenvironment. The activity of the c-myc IRES can be significantly higher than that of some viral IRESs, such as the encephalomyocarditis virus (EMCV) IRES.

The secondary structure of the c-myc IRES is complex and modular, consisting of two main domains linked by an unstructured region. This structure is distinct from well-characterized viral IRESs and is crucial for its function. Mutations within the IRES can lead to enhanced internal ribosome entry and have been correlated with diseases like multiple myeloma, highlighting its importance in oncogenesis.

Regulation of MYC IRES Activity

The activity of the MYC IRES is not constitutive but is tightly regulated by a host of cellular proteins known as IRES trans-acting factors (ITAFs). These proteins can either enhance or repress IRES-mediated translation, adding a layer of complexity to its regulation. The expression and activity of these ITAFs can be cell-type specific, leading to variable MYC IRES activity across different cancer types.

Several key ITAFs for the MYC family of IRESs (c-myc, N-myc, and L-myc) have been identified, including:

-

hnRNP A1 (heterogeneous nuclear ribonucleoprotein A1): A critical factor for MYC IRES function, particularly during ER stress.

-

PCBP1 and PCBP2 (poly(rC) binding proteins 1 and 2): These proteins have been shown to stimulate c-myc IRES activity.

-

hnRNPK (heterogeneous nuclear ribonucleoprotein K): Another member of the poly(rC) binding protein family that activates the IRES.

-

p54nrb, GRSF-1, and YB-1: These proteins have been shown to positively regulate the translation of the Myc family of oncoproteins.

The signaling pathways that modulate the activity of these ITAFs and, consequently, MYC IRES-dependent translation are active areas of research. For instance, the MAPK/MNK1 signaling pathway has been implicated in the activation of MYC IRES activity in multiple myeloma cells under ER stress.

The MYC IRES as a Therapeutic Target

The reliance of cancer cells on IRES-mediated translation of MYC, especially under stress, presents a compelling therapeutic window. Inhibiting the MYC IRES would selectively reduce MYC protein levels in tumor cells while potentially having a lesser impact on normal tissues where cap-dependent translation is the predominant mechanism.

Several strategies are being explored to target the MYC IRES:

-

Small Molecule Inhibitors: These compounds aim to disrupt the interaction between the IRES and its essential ITAFs.

-

Antisense Oligonucleotides: These can be designed to bind to the IRES sequence, sterically hindering ribosome binding or ITAF interaction.

Small Molecule Inhibitors of MYC IRES

A number of small molecules have been identified that specifically inhibit MYC IRES-mediated translation. These compounds offer a promising avenue for therapeutic development.

| Compound | Mechanism of Action | Target IRESs | Notes |

| IRES-C11 | Blocks the interaction between hnRNP A1 and the c-MYC IRES. | c-MYC, Cyclin D1 | Does not inhibit BAG-1, XIAP, or p53 IRESs. Shows synergistic anti-glioblastoma properties with mTOR inhibitors. |

| IRES-J007 | An improved inhibitor that blocks the IRES-hnRNP A1 interaction with greater potency than IRES-C11. | c-MYC, Cyclin D1 | Binds to a small pocket within the RRM-containing fragment of hnRNP A1. |

| Silvestrol | An inhibitor of the translation initiation factor eIF4A. | Both cap-dependent and IRES-dependent translation | Shown to reduce tumor growth in a mouse model of colorectal cancer by suppressing MYC translation. |

Experimental Protocols for Studying MYC IRES Activity

The investigation of MYC IRES function and the screening for its inhibitors rely on robust and specific experimental assays. The bicistronic luciferase reporter assay is the most commonly used method.

Bicistronic Luciferase Reporter Assay

This assay utilizes a plasmid vector containing two reporter genes (e.g., Renilla luciferase and Firefly luciferase) separated by the IRES sequence of interest.

Principle: The first cistron (Renilla luciferase) is translated via a cap-dependent mechanism, while the translation of the second cistron (Firefly luciferase) is dependent on the activity of the inserted IRES element. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of IRES function.

Experimental Workflow:

Detailed Methodology:

-

Plasmid Construction: The c-MYC IRES sequence is cloned into the intercistronic region of a bicistronic vector, such as pRF, which contains Renilla luciferase (Rluc) as the first cistron and Firefly luciferase (Fluc) as the second. A control plasmid without the IRES insert is used to measure baseline read-through.

-

Cell Culture and Transfection: A chosen cell line (e.g., HeLa, which shows high IRES activity, or MCF7, with lower activity) is cultured to optimal confluency. Cells are then transfected with the bicistronic reporter plasmids using a suitable transfection reagent. A co-transfection with a control plasmid (e.g., expressing β-galactosidase) can be performed to normalize for transfection efficiency.

-

Cell Lysis and Luciferase Assay: After a suitable incubation period (typically 24-48 hours), cells are lysed, and the activities of both luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The IRES activity is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity (Fluc/Rluc). This ratio is then normalized to the Fluc/Rluc ratio of the control plasmid lacking the IRES to account for any cryptic promoter activity or read-through.

UV Cross-linking and Immunoprecipitation (CLIP)

CLIP assays are used to identify the proteins (ITAFs) that directly bind to the MYC IRES RNA.

Principle: Cells are treated with UV radiation to cross-link proteins to the RNA molecules they are bound to. The protein of interest is then immunoprecipitated, and the associated RNA is identified.

Experimental Workflow:

Signaling Pathways and Therapeutic Intervention Points

The regulation of MYC IRES activity is integrated with major cellular signaling pathways, offering multiple points for therapeutic intervention.

Under conditions of cellular stress, such as endoplasmic reticulum (ER) stress, signaling through the MAPK/MNK1 pathway can lead to the activation of hnRNP A1, which in turn enhances MYC IRES-mediated translation. Small molecule inhibitors like IRES-C11 and IRES-J007 act by preventing the binding of hnRNP A1 to the MYC IRES, thereby blocking this cap-independent translation and reducing MYC protein levels. Concurrently, stress often leads to the inhibition of the mTOR pathway, which suppresses global cap-dependent translation, further highlighting the reliance of cancer cells on the IRES-mediated mechanism for MYC synthesis.

Future Directions and Conclusion

Targeting the MYC IRES is a promising and innovative strategy in oncology. The development of specific and potent inhibitors of MYC IRES-mediated translation holds the potential to overcome the challenges associated with directly targeting the MYC protein. Future research will likely focus on:

-

Discovery of Novel IRES Inhibitors: High-throughput screening campaigns to identify new chemical scaffolds that selectively inhibit the MYC IRES.

-

Understanding IRES Regulation: Further elucidation of the complex interplay between ITAFs, signaling pathways, and the structural dynamics of the MYC IRES.

-

Clinical Translation: Advancing the most promising IRES inhibitors into preclinical and clinical development.

References

- 1. Targeting MYC in cancer therapy: RNA processing offers new opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of Myc-induced protein synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the c-myc IRES; a potential role for cell-type specific trans-acting factors and the nuclear compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-myc internal ribosome entry site (IRES) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Unlocking the "Undruggable": A Technical Guide to the Applications of Myc-Ribotac in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MYC oncogene, a master regulator of cellular proliferation and metabolism, has long been considered an "undruggable" target in cancer therapy due to its challenging protein structure. However, the emergence of novel therapeutic modalities has opened new avenues for targeting MYC. This technical guide provides an in-depth overview of Myc-ribotac, a ribonuclease-targeting chimera (RIBOTAC), a promising strategy that targets MYC at the mRNA level. By recruiting endogenous RNase L to the MYC mRNA, this compound mediates its degradation, leading to the suppression of MYC protein expression and subsequent anti-tumor effects. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological and experimental workflows, offering a comprehensive resource for researchers and drug developers in the field of oncology.

Core Concept: The this compound Mechanism of Action

This compound is a bifunctional small molecule designed to selectively degrade MYC messenger RNA (mRNA). It consists of two key moieties connected by a chemical linker:

-

A MYC mRNA-binding molecule: This component is designed to specifically recognize and bind to a structured region within the MYC mRNA, often the internal ribosome entry site (IRES) in the 5' untranslated region (UTR).[1][2][3]

-

An RNase L-recruiting molecule: This moiety binds to and activates RNase L, a ubiquitously expressed latent endoribonuclease that is part of the innate immune system.[4]

The binding of both ends of the this compound to their respective targets brings RNase L into close proximity with the MYC mRNA. This proximity-induced dimerization and activation of RNase L leads to the site-specific cleavage and subsequent degradation of the MYC mRNA transcript.[2] This targeted degradation prevents the translation of the MYC protein, ultimately leading to the depletion of the oncoprotein in cancer cells.

Quantitative Efficacy of this compound

The anti-cancer potential of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from published research, showcasing its efficacy in different cancer models.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value | Reference |

| HeLa | Cervical Cancer | MYC mRNA Reduction (10 µM) | ~50% | |

| HeLa | Cervical Cancer | MYC Protein Reduction (10 µM) | ~50% | |

| HeLa | Cervical Cancer | Apoptosis Induction | Dose-dependent increase | |

| Namalwa | Burkitt's Lymphoma | MYC mRNA Reduction | Significant | |

| Namalwa | Burkitt's Lymphoma | Colony Formation Reduction | ~50% | |

| OPM2 | Multiple Myeloma | MYC mRNA Reduction | ~75% | |

| R8226, MOLP8, MM1S, AMO1, H929 | Multiple Myeloma | MYC mRNA Reduction | ~35% | |

| AMO1, H929 | Multiple Myeloma | Colony Formation | Dose-dependent suppression | |

| MiaPaCa-2 | Pancreatic Cancer | JUN mRNA Reduction (JUN-RIBOTAC) | ~40% (at 2 µM) | |

| MiaPaCa-2 | Pancreatic Cancer | JUN Protein Reduction (JUN-RIBOTAC) | ~75% (at 2 µM) |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Type | Treatment | Metric | Result | Reference |

| H929 Xenograft Mouse Model | Multiple Myeloma | This compound (30 mg/kg, i.p.) | Tumor Growth Inhibition | ~64% reduction (p<0.05) | |

| H929 Xenograft Mouse Model | Multiple Myeloma | This compound | MYC Protein Levels in Tumors | Significantly lower | |

| Mouse Model | Triple-Negative Breast Cancer | pre-miR-155-RIBOTAC | Lung Metastasis | Reduced |

Key Signaling Pathways Perturbed by this compound

MYC is a transcription factor that regulates a vast network of genes involved in cell cycle progression, metabolism, and apoptosis. By depleting MYC protein, this compound is expected to impact these downstream pathways significantly.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Quantification of MYC mRNA by RT-qPCR

This protocol describes the relative quantification of MYC mRNA levels in cells treated with this compound.

Workflow:

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of treatment. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).

-

RNA Isolation:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol).

-

Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quantification and Quality Control:

-

Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

-

Assess RNA integrity by gel electrophoresis or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

-

Data Analysis:

-

Calculate the relative expression of MYC mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

-

Western Blot Analysis of MYC Protein

This protocol details the detection and quantification of MYC protein levels following this compound treatment.

Protocol:

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for MYC overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours). Include vehicle-treated and untreated controls.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a xenograft model to evaluate the in vivo efficacy of this compound.

Protocol:

-

Cell Preparation and Implantation:

-

Harvest cancer cells (e.g., H929) and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor growth by measuring tumor volume with calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg via intraperitoneal injection) or vehicle control according to the desired dosing schedule.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for MYC protein levels, immunohistochemistry).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

-

Perform statistical analysis to determine the significance of the treatment effect.

-

Future Directions and Conclusion

The development of this compound represents a significant advancement in the quest to target the historically "undruggable" MYC oncogene. The ability to specifically degrade MYC mRNA offers a novel therapeutic strategy for a wide range of MYC-driven cancers. The data summarized in this guide highlights the potential of this approach, demonstrating potent and selective anti-tumor activity both in vitro and in vivo.

Future research will likely focus on optimizing the drug-like properties of Myc-ribotacs, including their potency, stability, and delivery. Further investigation into their long-term efficacy and safety in more complex preclinical models will be crucial for their translation into the clinic. The detailed protocols provided herein serve as a valuable resource for researchers aiming to explore and advance this exciting new class of cancer therapeutics. The continued development of RIBOTAC technology holds the promise of expanding the druggable target landscape and offering new hope for patients with cancers driven by challenging oncoproteins like MYC.

References

The Dawn of RNA Degraders: A Technical Deep Dive into Myc-Ribotac Technology

For Researchers, Scientists, and Drug Development Professionals

The oncogene MYC has long been considered an "undruggable" target in cancer therapy due to its intrinsically disordered protein structure. However, the emergence of novel therapeutic modalities targeting RNA offers a promising alternative. This technical guide explores the innovative Myc-ribotac (ribonuclease-targeting chimera) technology, a first-in-class small molecule approach designed to selectively degrade MYC mRNA, thereby inhibiting its cancer-driving functions. This document provides a comprehensive overview of the core technology, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Core Concept: Hijacking Cellular Machinery for Targeted RNA Degradation

This compound represents a paradigm shift in precision medicine, moving beyond protein inhibition to direct RNA degradation. The technology is based on the RIBOTAC platform, which engineers chimeric small molecules to recruit endogenous ribonucleases (RNases) to a specific RNA target.

The this compound molecule is a dimeric construct composed of two key functional domains connected by a linker:

-

A MYC mRNA Binding Moiety: This component is designed to selectively recognize and bind to a specific structural element within the MYC mRNA, specifically the internal ribosome entry site (IRES).

-

An RNase L Recruiting Handle: This small molecule component is capable of binding to and activating RNase L, a latent endoribonuclease ubiquitously expressed in human cells.

By bringing RNase L into close proximity with the MYC mRNA, the this compound molecule induces the dimerization and activation of the nuclease, leading to the site-specific cleavage and subsequent degradation of the target MYC transcript. This targeted degradation prevents the translation of the MYC oncoprotein, ultimately leading to the suppression of its downstream oncogenic signaling pathways.

Mechanism of Action: A Visualized Pathway

The following diagram illustrates the mechanism of action of this compound in mediating the degradation of MYC mRNA.

Quantitative Efficacy of this compound

The anti-cancer activity of this compound has been demonstrated across various preclinical models. The following tables summarize the key quantitative data from these studies.

In Vitro Efficacy in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Result | Concentration | Time Point | Reference |

| HeLa | Cervical Cancer | MYC mRNA Reduction | ~50% | 10 µM | 48 hours | |

| HeLa | Cervical Cancer | MYC Protein Reduction | ~50% | 10 µM | 48 hours | |

| HeLa | Cervical Cancer | Cell Proliferation | Inhibition | 0-10 µM | 48 hours | |

| HeLa | Cervical Cancer | Apoptosis | Induction | 0-10 µM | 48 hours | |

| Namalwa | Burkitt's Lymphoma | Colony Formation | ~50% Reduction | Not Specified | Not Specified | |

| OPM2 | Multiple Myeloma | MYC mRNA Reduction | ~75% | Not Specified | Not Specified | |

| R8226, MOLP8, MM1S, AMO1, H929 | Multiple Myeloma | MYC mRNA Reduction | ~35% | Not Specified | Not Specified | |

| MiaPaCa-2 (JUN-RIBOTAC) | Pancreatic Cancer | JUN mRNA Reduction | 40% | 2 µM | Not Specified | |

| MiaPaCa-2 (JUN-RIBOTAC) | Pancreatic Cancer | JUN Protein Reduction | 75% | 2 µM | Not Specified |

In Vivo Efficacy in a Xenograft Mouse Model

| Animal Model | Cancer Type | Treatment | Metric | Result | Reference |

| H929 Xenograft Mice | Multiple Myeloma | This compound (30 mg/kg, daily IP) | Tumor Growth Reduction | ~64% (p<0.05) | |

| H929 Xenograft Mice | Multiple Myeloma | This compound | MYC Protein Levels in Tumors | Significantly Lower |

Pharmacokinetic Profile in Mice

| Administration Route | Dose | Parameter | Value | Reference |

| Intraperitoneal (IP) | 30 mg/kg (daily) | Active Concentration in Blood | 6 µM | |

| Intraperitoneal (IP) | 30 mg/kg (daily) | Half-life (t½) | 5.2 hours |

Experimental Protocols

This section provides a general framework for key experiments involving this compound. Specific details may require optimization based on the cell line and experimental goals.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines with known MYC expression and RNase L status (e.g., HeLa, Namalwa, various multiple myeloma lines).

-

Culture Conditions: Maintain cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

-

The following day, treat cells with varying concentrations of this compound (e.g., 0-10 µM). Include a vehicle control (DMSO) and a negative control compound if available.

-

Incubate cells for the desired time period (e.g., 48 hours).

-

Analysis of MYC mRNA and Protein Levels

-

RNA Extraction and RT-qPCR:

-

Harvest cells and extract total RNA using a commercial kit.

-

Perform reverse transcription to generate cDNA.

-

Quantify MYC mRNA levels using real-time quantitative PCR (RT-qPCR) with primers specific for MYC and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Western Blotting:

-

Lyse cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against MYC and a loading control (e.g., β-actin).

-

Incubate with a corresponding secondary antibody and visualize protein bands using a chemiluminescence detection system.

-

Cellular Assays

-

Cell Proliferation Assay:

-

Seed cells in a 96-well plate and treat with this compound as described above.

-

At the end of the treatment period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

-

-

Apoptosis Assay:

-

Treat cells with this compound.

-

Stain cells with Annexin V and propidium (B1200493) iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

-

Colony Formation Assay:

-

Seed a low number of cells in a 6-well plate and treat with this compound.

-

Allow cells to grow for 1-2 weeks, replacing the medium with fresh this compound-containing medium every few days.

-

Fix and stain the colonies with crystal violet and count the number of colonies.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

An In-depth Technical Guide to the RNase L-dependent Mechanism of Myc-Ribotac

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, experimental validation, and therapeutic potential of Myc-ribotac, a novel RNA-degrading chimeric molecule. The document focuses on the essential role of RNase L in the targeted degradation of MYC mRNA, a critical oncogene implicated in a majority of human cancers.[1]

Core Mechanism of this compound

This compound is a ribonuclease-targeting chimera (RIBOTAC) designed to selectively target and degrade MYC messenger RNA (mRNA).[2] This innovative approach circumvents the challenges of directly targeting the MYC protein, which has been notoriously difficult to drug due to its lack of well-defined binding pockets.[3][4][5]

The this compound molecule is a bifunctional chimera composed of two key components:

-

A MYC mRNA-binding moiety: This part of the molecule is designed to specifically recognize and bind to a structured region within the MYC mRNA, often the internal ribosome entry site (IRES).

-

An RNase L-recruiting small molecule: This component serves to recruit the endogenous endoribonuclease RNase L to the vicinity of the target MYC mRNA.

The binding of this compound to the MYC mRNA brings RNase L into close proximity, inducing its dimerization and subsequent activation. Activated RNase L then cleaves the MYC mRNA, leading to its degradation by the cellular machinery. This targeted degradation results in a significant reduction of MYC protein levels, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative effects of this compound across various cancer cell lines and in vivo models.

Table 1: Effect of this compound on MYC mRNA and Protein Levels

| Cell Line | Cancer Type | Concentration | Duration | MYC mRNA Reduction | MYC Protein Reduction | Citation |

| HeLa | Cervical Cancer | 10 µM | 48 hours | ~50% | ~50% | |

| MDA-MB-231 | Breast Cancer | 10 µM | - | ~50% | ~50% | |

| Namalwa | Burkitt's Lymphoma | 10 µM | - | ~50% | ~50% | |

| OPM2 | Multiple Myeloma | - | - | ~75% | Significant | |

| R8226, MOLP8, MM1S, AMO1, H929 | Multiple Myeloma | - | - | ~35% | Significant |

Table 2: Phenotypic Effects of this compound in Cancer Models

| Model System | Cancer Type | Metric | Effect | Citation |

| HeLa Cells | Cervical Cancer | Proliferation | Inhibited | |

| HeLa Cells | Cervical Cancer | Apoptosis | Induced | |

| Namalwa Cells | Burkitt's Lymphoma | Colony Formation | Reduced by ~50% | |

| MiaPaCa-2 Cells (JUN-RIBOTAC) | Pancreatic Cancer | Cell Proliferation | Reduced by 40% | |

| MiaPaCa-2 Cells (JUN-RIBOTAC) | Pancreatic Cancer | Invasion | Reduced by 60% | |

| H929 Xenograft Mouse Model | Multiple Myeloma | Tumor Growth | Reduced by ~64% |

Table 3: Pharmacokinetic Properties of this compound

| Animal Model | Administration | Dose | Blood Concentration (Active) | Half-life | Citation |

| Mouse | Intraperitoneal | 30 mg/kg (daily) | 6 µM | 5.2 hours |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize the RNase L-dependent mechanism of this compound.

3.1. Cell Culture and Treatment Cancer cell lines (e.g., HeLa, Namalwa, various Multiple Myeloma lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a specified density and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the media at various concentrations (e.g., 0-10 µM) and incubated for a specified duration (e.g., 48 hours).

3.2. RNA Extraction and RT-qPCR Total RNA is extracted from treated and control cells using a commercial kit. The concentration and purity of the RNA are determined by spectrophotometry. Reverse transcription is performed to synthesize cDNA. Quantitative PCR (qPCR) is then carried out using primers specific for MYC mRNA and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of MYC mRNA is calculated using the ΔΔCt method.

3.3. Western Blotting Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against MYC and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3.4. RNase L Knockout and Rescue Experiments To confirm the RNase L-dependency, RNase L is knocked out in a cell line (e.g., AMO1) using CRISPR-Cas9 technology. These knockout cells are then treated with this compound, and the effect on MYC mRNA and protein levels is assessed. In parallel, a cell line with low or no endogenous RNase L expression (e.g., KMS12BM) is engineered to ectopically express RNase L. The restored sensitivity to this compound is then evaluated.

3.5. Cell Viability and Apoptosis Assays Cell viability can be measured using assays such as the MTS or MTT assay. For apoptosis, cells are stained with Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometry analysis. An increase in the Annexin V-positive population indicates apoptosis.

3.6. In Vivo Xenograft Studies Immunocompromised mice are subcutaneously injected with a suspension of cancer cells (e.g., H929). Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered (e.g., intraperitoneally at 30 mg/kg daily). Tumor volume is measured regularly. At the end of the study, tumors are excised, and protein levels of MYC are analyzed by Western blot or immunohistochemistry.

Selectivity and Transcriptome-wide Effects

A critical aspect of any therapeutic agent is its selectivity. Global RNA profiling in HeLa cells treated with this compound revealed a high degree of selectivity. Only 84 transcripts (0.40% of the transcriptome) were significantly affected. Importantly, the most downregulated transcript was EGR1, a well-established downstream target of MYC, providing strong evidence that this compound acts through the intended pathway. This high selectivity minimizes off-target effects, a crucial feature for a therapeutic candidate.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for treating MYC-dependent cancers by harnessing the endogenous RNase L machinery. The data overwhelmingly support a mechanism where this compound selectively binds to MYC mRNA and recruits RNase L for its targeted degradation. This leads to a significant reduction in MYC protein levels, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.

Future research will likely focus on optimizing the potency, metabolic stability, and pharmacokinetic properties of this compound to enhance its therapeutic index. The modular nature of RIBOTAC technology also opens up the possibility of developing similar degraders for other "undruggable" RNA targets implicated in various diseases.

References

- 1. Nature-inspired compounds chop up the RNA of a cancer gene [mpg.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

- 5. Paper: A Novel Ribonuclease Targeting Small Molecule RNA-Degrader (this compound) Overcomes MYC Dependency in Multiple Myeloma [ash.confex.com]

foundational principles of small molecule RNA degraders

An In-depth Technical Guide to the Foundational Principles of Small Molecule RNA Degraders

Introduction

RNA, a central player in the flow of genetic information, is increasingly recognized as a pivotal therapeutic target.[1][2] While historically considered challenging for small molecule intervention, recent advancements have ushered in a new era of RNA-targeted therapeutics.[3][4] A particularly promising strategy is the development of small molecule RNA degraders, which are designed to selectively eliminate disease-causing RNA transcripts.[1] Analogous to PROteolysis TArgeting Chimeras (PROTACs) that degrade proteins, these molecules convert a simple RNA binding event into a potent, catalytic degradation of the target RNA, offering a novel modality to tackle diseases previously deemed "undruggable."

This guide provides a comprehensive overview of the core principles of small molecule RNA degraders, detailing their mechanisms of action, key molecular components, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in this rapidly evolving area.

Mechanisms of Action: Hijacking Cellular Machinery

Small molecule RNA degraders function by co-opting endogenous cellular machinery to destroy specific RNA molecules. They can be broadly categorized into two main classes based on their mechanism: those that recruit cellular nucleases and those that possess autonomous cleavage activity.

Recruitment of Endogenous Nucleases: The RIBOTAC Approach

The most prominent strategy involves the use of Ribonuclease-Targeting Chimeras (RIBOTACs). These are heterobifunctional molecules composed of two key domains connected by a chemical linker: an "RNA binder" that selectively recognizes a structural motif on the target RNA, and an "effector domain" that recruits a specific endogenous ribonuclease (RNase).

The mechanism proceeds via the formation of a ternary complex between the RIBOTAC, the target RNA, and the RNase. This induced proximity facilitates the cleavage of the target RNA by the recruited nuclease. A single RIBOTAC molecule can mediate the degradation of multiple RNA targets, providing a catalytic mode of action. The most commonly recruited nuclease to date is RNase L, a component of the innate immune system that is typically activated during viral infections.

Caption: Mechanism of a RIBOTAC, which forms a ternary complex to induce RNA degradation.

Autonomous RNA Cleavage

A second class of RNA degraders, often termed "RNA cleavers," functions without recruiting a cellular enzyme. These molecules consist of an RNA-binding domain linked to a moiety that can directly catalyze the cleavage of the RNA backbone. This can be achieved through various chemical warheads, such as organic bases like imidazole (B134444) or metal-binding units that induce oxidative cleavage, as seen in degraders based on natural products like bleomycin. This approach removes the dependency on the expression levels of a specific nuclease, which can vary between cell types.

Caption: Mechanism of an autonomous RNA cleaver that directly degrades the target RNA.

Experimental Evaluation of RNA Degraders

A multi-step experimental workflow is required to identify, characterize, and validate a novel small molecule RNA degrader. This involves confirming target degradation, quantifying potency and efficacy, and elucidating the mechanism of action.

Caption: A general experimental workflow for the characterization of a small molecule RNA degrader.

Key Experimental Protocols

A. Measuring Target RNA Degradation: Reverse Transcription-Quantitative PCR (RT-qPCR) RT-qPCR is a highly sensitive method used to quantify the amount of a specific RNA in a sample and is the primary workhorse for assessing degrader activity.

-

Objective: To measure the reduction in the target RNA level following treatment with a small molecule degrader.

-

Methodology:

-

Cell Treatment: Culture cells and treat with a dose-range of the degrader compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

RNA Extraction: Lyse the cells and perform total RNA extraction using a commercial kit (e.g., Trizol or column-based methods). Ensure procedures are performed in an RNase-free environment.

-

Reverse Transcription (RT): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Amplify the cDNA corresponding to the target RNA and a stable housekeeping gene (e.g., GAPDH, ACTB) using specific primers and a fluorescent dye (e.g., SYBR Green).

-

Analysis: Calculate the relative abundance of the target RNA in treated versus control samples after normalizing to the housekeeping gene. Plot the percentage of remaining RNA against the compound concentration to determine potency.

-

B. Confirming RNA Integrity and Size: Northern Blot Analysis While less sensitive than RT-qPCR, Northern blotting provides valuable information about the size and integrity of the target transcript, helping to confirm cleavage events.

-

Objective: To visualize the full-length target RNA and its degradation products.

-

Methodology:

-

RNA Extraction & Separation: Extract total RNA from treated and control cells. Separate the RNA by size via denaturing agarose (B213101) gel electrophoresis.

-

Transfer: Transfer the separated RNA from the gel to a solid membrane (e.g., nylon).

-

Hybridization: Incubate the membrane with a labeled probe (radioactive or fluorescent) that is complementary to the sequence of the target RNA.

-

Detection: Visualize the probe signal. A decrease in the band corresponding to the full-length transcript and the potential appearance of smaller cleavage products in treated samples indicates degradation.

-

C. Assessing Specificity: RNA-Sequencing (RNA-Seq) RNA-Seq is used to assess the selectivity of a degrader by providing a transcriptome-wide view of its effects.

-

Objective: To identify on-target and potential off-target RNA degradation events across the entire transcriptome.

-

Methodology:

-

Sample Preparation: Treat cells with the degrader at a concentration that gives robust on-target degradation (e.g., DC90). Extract high-quality total RNA.

-

Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining RNA.

-

Sequencing: Sequence the libraries using a next-generation sequencing (NGS) platform.

-

Data Analysis: Align sequencing reads to a reference genome and perform differential expression analysis to identify all transcripts that are significantly down-regulated in the degrader-treated sample compared to the control.

-

Quantitative Analysis of RNA Degrader Performance

To compare the effectiveness of different RNA degraders, several key quantitative parameters are used, analogous to those in pharmacology and protein degradation.

-

DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader that induces 50% degradation of the target RNA at a specific time point. A lower DC₅₀ value indicates higher potency.

-

Dₘₐₓ (Maximum Degradation): The maximal percentage of RNA degradation achieved, representing the efficacy of the compound.

-

Degradation Rate (k_deg): The rate at which the target RNA is degraded. This is often determined through time-course experiments.

Table 1: Representative Quantitative Data for Small Molecule RNA Degraders

| Compound Class | Target RNA Example | Recruited Effector | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| RIBOTAC | Pre-miR-155 (Oncogenic microRNA) | RNase L | 10 - 100 | >90% | Breast Cancer Cells |

| RIBOTAC | MYC mRNA (Oncogene) | RNase L | 50 - 500 | 70 - 85% | Various Cancer Cells |

| RIBOTAC | SARS-CoV-2 RNA | RNase L | 100 - 1000 | >80% | Infected Vero E6 Cells |

| Autonomous Cleaver | Trinucleotide Repeat RNA (DM1) | N/A (Direct Cleavage) | 500 - 5000 | 50 - 70% | Myotonic Dystrophy Cells |

| LC3B Recruiter | COL15A1 mRNA | LC3B (Autophagy) | ~1000 | ~60% | Aortic Smooth Muscle Cells |

Note: The values presented are illustrative and synthesized from published literature to represent typical ranges for these compound classes.

Hijacked Endogenous RNA Degradation Pathways

Small molecule RNA degraders do not operate in a vacuum; they leverage powerful, pre-existing cellular pathways responsible for RNA turnover and quality control.

The RNase L Pathway: RNase L is a key enzyme in the interferon-induced antiviral response. Its activity is normally kept at a latent, monomeric state. Upon viral infection, the cell produces 2',5'-oligoadenylates (2-5A), which bind to RNase L, causing it to dimerize and become an active nuclease that indiscriminately cleaves single-stranded RNA. RIBOTACs that recruit RNase L essentially mimic the function of 2-5A, but in a targeted manner, bringing the nuclease into proximity with a specific RNA of interest to trigger its localized activation and subsequent cleavage.

Caption: The natural RNase L pathway and its targeted activation by a RIBOTAC molecule.

Other Emerging Pathways: Recent research has expanded the repertoire of cellular machinery that can be co-opted for RNA degradation. For example, small molecules have been developed to recruit LC3B, a key protein in the autophagy pathway, to induce the decay of target mRNAs in a process termed LC3B-mediated mRNA decay (LMD). This highlights the potential to recruit a wider range of RNA-destabilizing proteins, broadening the scope and applicability of targeted RNA degradation.

Small molecule RNA degraders represent a paradigm shift in targeting RNA for therapeutic benefit. By transforming inert RNA binders into potent degraders, this technology opens up a vast portion of the transcriptome to small molecule modulation. The foundational principles are rooted in the specific recognition of RNA structures and the clever hijacking of powerful endogenous degradation pathways. While challenges related to specificity, delivery, and the structural complexity of RNA remain, the continued innovation in degrader design and a deepening understanding of cellular RNA biology promise to drive this exciting modality toward the clinic.

References

Methodological & Application

Application Notes and Protocols: Myc-ribotac for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Myc-ribotac, a ribonuclease-targeting chimera (RIBOTAC), for the targeted degradation of MYC mRNA in cell culture. This technology offers a promising approach for studying MYC-driven cancer biology and for the development of novel therapeutics against malignancies dependent on MYC overexpression.

Introduction

c-MYC is a critical oncogene implicated in the proliferation, metabolism, and survival of cancer cells.[1][2] Its structure, however, has made it a challenging therapeutic target. This compound is a novel small molecule that targets the internal ribosome entry site (IRES) of MYC mRNA.[1][2][3] It functions by recruiting the endoribonuclease RNase L, which upon activation, degrades the MYC mRNA, leading to a reduction in MYC protein levels, inhibition of cell proliferation, and induction of apoptosis. This document outlines the experimental procedures for utilizing this compound in various cancer cell lines.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on different cancer cell lines as reported in preclinical studies.

Table 1: Effect of this compound on MYC mRNA Levels